Chemical Identity
The compound known as 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid is a complex organic molecule primarily categorized as a boronic acid derivative. Its systematic name reflects its intricate structure, which includes multiple functional groups such as carboxymethyl and formamido moieties.
Source and Classification
This compound is a derivative of Ixazomib citrate, a reversible proteasome inhibitor used in the treatment of multiple myeloma and other hematological malignancies. Ixazomib was the first oral proteasome inhibitor approved by the FDA in 2015, highlighting its significance in cancer therapy. The classification of this compound falls under the category of pharmaceutical agents, particularly those targeting proteasome activity for therapeutic applications .
Methods of Synthesis
The synthesis of 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid typically involves several steps:
Technical Details
The synthesis process requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and selectivity. Reaction intermediates are typically monitored using thin-layer chromatography (TLC) to ensure the desired transformations are occurring.
Structure Representation
The molecular structure of 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid can be represented by its chemical formula:
Structural Data
Key structural features include:
The stereochemistry around the boron center contributes to the compound's biological activity .
Reactions Involving the Compound
This compound can participate in various chemical reactions typical for boronic acids:
Technical Details
The reactivity of this compound is influenced by the electron-withdrawing effects of the dichlorophenyl group, which enhances its electrophilicity during nucleophilic attack .
Process Overview
As a proteasome inhibitor, 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid exerts its effects by binding to the active site of the proteasome. This binding prevents the degradation of ubiquitinated proteins that regulate various cellular processes including apoptosis and cell cycle progression.
Data on Mechanism
Research indicates that this compound effectively inhibits proteasome activity in cancer cells, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Physical Properties
Chemical Properties
Scientific Uses
The primary application of 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid lies in its role as a proteasome inhibitor in cancer therapy. Research continues into its potential uses in treating various malignancies beyond multiple myeloma, including:
Further studies are being conducted to explore its efficacy in combination therapies and its potential side effects .
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2